Receptor Binding Inhibition: bFGF (119-126) Versus Full-Length bFGF
bFGF (119-126) functions as a competitive antagonist of bFGF binding to its high-affinity cell-surface receptor, whereas full-length bFGF acts as an agonist that binds and activates the same receptor [1]. Synthetic peptides corresponding to bFGF residues 120-125 (Arg-Thr-Gly-Gln-Tyr-Lys) specifically inhibited binding of bFGF to its high-affinity receptor [1]. This inhibition is sequence-dependent: truncation of the Lys residue at position 126 or substitution within the 120-125 motif eliminates the inhibitory activity [1].
| Evidence Dimension | Receptor binding activity (functional mode) |
|---|---|
| Target Compound Data | Inhibits bFGF binding to high-affinity receptor (competitive antagonist) |
| Comparator Or Baseline | Full-length bFGF: binds and activates receptor (agonist) |
| Quantified Difference | Functional inversion (antagonist vs. agonist) |
| Conditions | Cell-free receptor binding assay with bFGF and high-affinity FGFR |
Why This Matters
For experiments requiring blockade of endogenous or exogenous bFGF signaling, bFGF (119-126) provides pathway-specific antagonism that full-length bFGF cannot achieve.
- [1] Yayon A, Aviezer D, Safran M, Gross JL, Heldman Y, Cabilly S, Givol D, Katchalski-Katzir E. Isolation of peptides that inhibit binding of basic fibroblast growth factor to its receptor from a random phage-epitope library. Proc Natl Acad Sci U S A. 1993 Nov 15;90(22):10643-7. doi: 10.1073/pnas.90.22.10643. View Source
